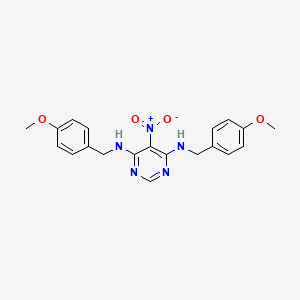
2-(3-bromophenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-bromophenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is commonly referred to as BPN or BPN-15606 and is known for its ability to modulate the activity of certain enzymes in the body. In
作用機序
BPN-15606 works by modulating the activity of certain enzymes in the body. Specifically, it inhibits the activity of enzymes known as beta-secretase and cathepsin D, which are involved in the formation of amyloid plaques and cancer cell growth, respectively. By inhibiting these enzymes, BPN-15606 reduces the formation of amyloid plaques and inhibits cancer cell growth and proliferation.
Biochemical and Physiological Effects
BPN-15606 has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce the formation of amyloid plaques in the brain, reduce tumor growth, and improve cognitive function. It has also been shown to have a low toxicity profile, making it a promising candidate for further research and development.
実験室実験の利点と制限
One of the main advantages of BPN-15606 for lab experiments is its ability to modulate the activity of specific enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that BPN-15606 is a relatively new compound, and further research is needed to fully understand its effects and potential applications.
将来の方向性
There are several future directions for research on BPN-15606. One area of interest is in the development of more potent and selective inhibitors of beta-secretase and cathepsin D. This could lead to the development of more effective treatments for Alzheimer's disease and cancer. Another area of interest is in the study of the long-term effects of BPN-15606 on cognitive function and tumor growth. Finally, research is needed to fully understand the mechanism of action of BPN-15606 and its potential applications in other areas of scientific research.
合成法
The synthesis of BPN-15606 involves several steps and requires the use of specialized equipment and reagents. The first step involves the synthesis of 3-bromophenol, which is then reacted with 2-methoxy-5-nitrobenzoyl chloride to form 2-(3-bromophenoxy)-5-nitrobenzoic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-3-methylbutyric acid to form BPN-15606.
科学的研究の応用
BPN-15606 has been found to have potential applications in various scientific research fields. One of the primary areas of interest is in the study of Alzheimer's disease. BPN-15606 has been shown to reduce the activity of certain enzymes that are involved in the formation of amyloid plaques, which are a hallmark of Alzheimer's disease. This reduction in enzyme activity has been shown to lead to a reduction in amyloid plaque formation and an improvement in cognitive function in animal models.
Another area of interest is in the study of cancer. BPN-15606 has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This inhibition has been shown to lead to a reduction in tumor growth and an improvement in survival rates in animal models.
特性
IUPAC Name |
2-(3-bromophenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O5/c1-10(24-13-5-3-4-11(17)8-13)16(20)18-14-9-12(19(21)22)6-7-15(14)23-2/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYIKVALDCSCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxyphenyl)-3-{1-[3-(1H-pyrazol-4-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5156393.png)
![{3-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}diethylamine dihydrochloride](/img/structure/B5156401.png)
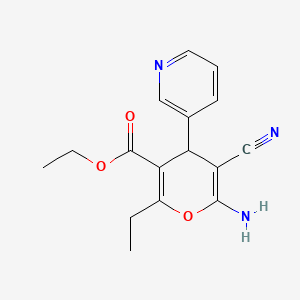
![2-chloro-N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5156418.png)
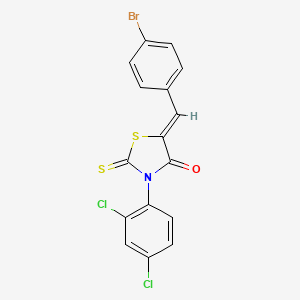
![4-[2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5156445.png)
![4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5156447.png)
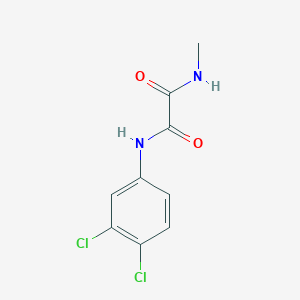
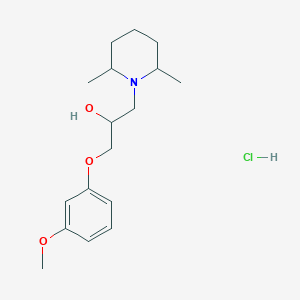
![2-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B5156463.png)
![1-(2-fluorophenyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine](/img/structure/B5156468.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5156481.png)
![(3R*,4R*)-1-(4-biphenylylmethyl)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B5156501.png)
